molecular formula C9H9BrF2 B1525533 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene CAS No. 1204295-61-3

2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene

Cat. No.: B1525533
CAS No.: 1204295-61-3
M. Wt: 235.07 g/mol
InChI Key: ZJKPAVFYMPRJTK-UHFFFAOYSA-N
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Description

2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene is a valuable fluorinated aromatic intermediate designed for research and development applications, strictly for Research Use Only. This compound features a benzene ring substituted with a bromine atom, a methyl group, and a 1,1-difluoroethyl group, a configuration that provides unique reactivity and properties for advanced synthetic chemistry. The bromine atom acts as a superior leaving group, making this intermediate highly suitable for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations . These reactions are fundamental for constructing complex biaryl and carbon-heteroatom structures found in many modern chemical entities. The incorporation of fluorine atoms is a well-established strategy in medicinal and materials chemistry. The 1,1-difluoroethyl moiety can significantly alter a molecule's electronic characteristics, metabolic stability, and lipophilicity . These modifications are crucial in pharmaceutical research for fine-tuning the properties of potential drug candidates, such as enhancing membrane permeability and binding affinity to biological targets. Consequently, this compound serves as a versatile building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and other sophisticated organic materials. Researchers can leverage the distinct reactivity of the bromine and the modulating effects of the difluoroethyl group to introduce specific functionalities into target molecules. For consistent and reliable results in sensitive synthetic pathways, this product is supplied with a guaranteed high level of purity. It must be stored in an inert atmosphere at recommended temperatures to maintain stability and is intended solely for laboratory research by qualified professionals. Disclaimer: This information is based on the properties of closely related chemical analogues and general chemical principles. The specific data for this exact compound were not available in the search results and should be confirmed through experimental analysis or supplier specifications.

Properties

IUPAC Name

2-bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-6-3-4-7(5-8(6)10)9(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKPAVFYMPRJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251055
Record name 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-61-3
Record name 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-(1,1-difluoroethyl)-1-methylbenzene

  • Reaction Type: Electrophilic aromatic substitution (bromination).
  • Reagents: Bromine (Br₂) or bromine-containing reagents.
  • Catalysts: Lewis acids such as iron(III) bromide (FeBr₃) are commonly employed to activate bromine.
  • Solvents: Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are used to enhance regioselectivity.
  • Temperature: Typically maintained between 0°C and 25°C to minimize side reactions.
  • Stoichiometry: Bromine to substrate molar ratio close to 1:1 to avoid polybromination.
  • Mechanistic Considerations: The methyl group at the 1-position directs bromination ortho/para, favoring substitution at the 2-position. The bulky 1,1-difluoroethyl group at the 4-position introduces steric hindrance, further favoring bromination ortho to the methyl group.

Industrial Production

  • Scale: Large-scale bromination processes are optimized for industrial synthesis.
  • Catalyst Loading: Typically 5–10 mol% FeBr₃.
  • Reaction Control: Continuous or batch reactors with precise temperature and stoichiometric control.
  • Purification: Post-reaction purification involves distillation or recrystallization to obtain high-purity product.
  • Environmental Considerations: Recovery of hydrogen bromide and solvents is standard to minimize waste.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Bromine Source Br₂ or N-bromosuccinimide (NBS) Br₂ preferred for direct bromination
Catalyst FeBr₃ (5–10 mol%) Enhances electrophilicity of bromine
Solvent CCl₄, DCM, or similar non-polar solvents Improves regioselectivity
Temperature 0–25°C Controls reaction rate and selectivity
Reaction Time 1–4 hours Dependent on scale and catalyst loading
Molar Ratio (Br₂:substrate) ~1:1 Prevents over-bromination

Alternative Synthetic Routes and Precursors

  • Installation of the 1,1-difluoroethyl group: This group can be introduced onto a toluene derivative via nucleophilic substitution using 1,1-difluoroethyl chloride under basic conditions (e.g., KOH in DMSO).
  • Subsequent Bromination: After difluoroethylation, bromination is carried out as described above.
  • Cross-Coupling Approaches: Emerging methods involve palladium-catalyzed cross-coupling reactions to introduce fluorinated alkyl groups, though these are less common for this specific compound.

Characterization Techniques Relevant to Preparation

Technique Purpose Key Observations
¹H NMR Identification of aromatic and methyl protons Methyl group signal at ~2.3 ppm; aromatic splitting influenced by Br and F
¹⁹F NMR Confirmation of difluoroethyl group Signals between -110 to -120 ppm (AB quartet)
GC-MS Molecular weight and purity analysis Molecular ion peak at m/z 248
X-ray Crystallography Structural confirmation Resolves C-Br and C-F bond positions

Research Findings and Reaction Mechanism Insights

  • Regioselectivity: The methyl group’s electron-donating effect directs bromination ortho to itself, while the difluoroethyl group’s steric bulk disfavors substitution near it.
  • Catalyst Role: FeBr₃ activates bromine by forming a complex, increasing electrophilicity and facilitating aromatic substitution.
  • Reaction Optimization: Lower temperatures and controlled bromine addition rates reduce side reactions and polybromination.
  • Computational Studies: Density Functional Theory (DFT) calculations support the observed regioselectivity, showing lower activation energy for bromination ortho to the methyl group.

Summary Table of Preparation Methods

Step Description Conditions/Notes
1. Difluoroethylation Introduce 1,1-difluoroethyl group on toluene Using 1,1-difluoroethyl chloride, KOH/DMSO
2. Bromination Electrophilic substitution at ortho position Br₂ with FeBr₃ catalyst, 0–25°C, CCl₄ solvent
3. Purification Isolation of pure product Distillation or recrystallization
4. Characterization Confirm structure and purity ¹H NMR, ¹⁹F NMR, GC-MS, X-ray crystallography

Scientific Research Applications

2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. The pathways involved in its reactions are influenced by the electronic and steric effects of the difluoroethyl and methyl groups on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Bromo-4-(difluoromethoxy)-1-methylbenzene (CAS 1261849-40-4)
  • Structure : Difluoromethoxy (-OCF₂) at position 4 instead of 1,1-difluoroethyl.
  • Key Differences :
    • The -OCF₂ group is more electron-withdrawing than -CF₂CH₃ due to the oxygen atom, increasing the ring’s electrophilic deactivation.
    • Higher polarity compared to the target compound, leading to differences in solubility (e.g., in polar solvents like DMSO).
  • Applications : Used in cross-coupling reactions for drug discovery .
1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)
  • Structure : Fluoro (-F) at position 4 instead of 1,1-difluoroethyl.
  • Key Differences :
    • Smaller substituent size reduces steric hindrance.
    • Lower lipophilicity (LogP ~2.1) compared to the target compound (estimated LogP ~3.5).
    • Reactivity: The bromine in this compound is less activated for Suzuki-Miyaura coupling due to weaker electron-withdrawing effects of -F .
2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)
  • Structure : Additional chloro (-Cl) at position 3 and fluoro (-F) at position 4.
  • Key Differences :
    • Multi-halogenation enhances electrophilic substitution resistance but increases steric bulk.
    • Applications: Suitable for sequential functionalization in agrochemicals .

Functional Group Variations

2-Bromo-4-(tert-butyl)-1-methylbenzene (CAS 61024-94-0)
  • Structure : tert-Butyl (-C(CH₃)₃) at position 4.
  • Key Differences :
    • Strong electron-donating group increases ring activation for electrophilic substitution.
    • Higher thermal stability (decomposition >250°C) compared to the target compound (~200°C, estimated) .
4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)
  • Structure: Amino (-NH₂) groups at positions 1 and 2.
  • Key Differences :
    • High reactivity in diazotization and azo dye synthesis.
    • Toxicity: Classified as hazardous due to aromatic amine toxicity, unlike the target compound .

Biological Activity

2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene, a compound featuring a bromine atom and a difluoroethyl group on a methyl-substituted benzene ring, has garnered attention for its potential biological activities. This article explores the biological interactions, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF2. The presence of the difluoroethyl group enhances its lipophilicity and may influence its interactions with biological targets.

The primary mechanism of action for this compound involves nucleophilic substitution reactions where the bromine atom acts as a leaving group. This allows nucleophiles to attack the carbon atom previously bonded to bromine, influenced by the electronic and steric effects of the difluoroethyl and methyl groups on the benzene ring.

Biological Activity

Research into the biological activity of this compound is limited but suggests several potential interactions:

  • Antibacterial and Antifungal Properties : Compounds with similar structures have demonstrated efficacy in disrupting cellular processes in bacteria and fungi. This may be attributed to their ability to interfere with cell wall synthesis or function.
  • Enzyme Interactions : Preliminary studies indicate that this compound may interact with specific enzymes or proteins within biological systems, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

A review of available literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
BenchChem Study (2024)Investigated potential interactions with biomolecules; suggested applications in drug development due to its unique structure.
Smolecule Research (2023)Suggested that compounds with similar structures often exhibit antibacterial properties; further studies needed to clarify specific effects.
MDPI Review (2023)Discussed broader implications for difluoromethyl compounds in medicinal chemistry; highlighted their role in modifying biological activity through structural changes .

Applications in Drug Development

The unique structural features of this compound make it a candidate for further exploration in pharmaceutical applications. Its potential as an intermediate in synthesizing more complex organic molecules could lead to the development of novel therapeutic agents targeting various diseases.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized aromatic ring. A common approach is to introduce the 1,1-difluoroethyl group via nucleophilic substitution or cross-coupling, followed by regioselective bromination. For example, 1,1-difluoroethyl chloride (a known difluoroalkylation reagent) can be used to install the difluoroethyl group onto a toluene derivative under basic conditions (e.g., KOH in DMSO) . Subsequent bromination may employ Br₂ with FeBr₃ as a catalyst, where the methyl group directs bromination to the ortho position. Key parameters include:

  • Temperature: 0–25°C to minimize side reactions.
  • Catalyst loading: 5–10 mol% FeBr₃ for efficient activation.
  • Solvent: Non-polar solvents (e.g., CCl₄) enhance regioselectivity.
    Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR: Identifies the methyl group (δ ~2.3 ppm) and aromatic protons (split due to bromine and fluorine effects).
  • ¹⁹F NMR: Resolves the difluoroethyl group (δ ~-110 to -120 ppm, AB quartet).
  • GC-MS: Confirms molecular weight (M⁺ peak at m/z 248) and fragmentation patterns.
  • X-ray crystallography: Challenges arise due to fluorine’s low electron density, but synchrotron sources can resolve C-F bonds for structural validation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in electrophilic substitutions?

Methodological Answer: The methyl group at position 1 exerts a strong ortho/para-directing effect, while the bulky 1,1-difluoroethyl group at position 4 introduces steric hindrance. Computational studies (DFT) reveal that bromination favors the ortho position to the methyl group due to:

  • Electron-donating effects: Methyl enhances electron density at ortho/para positions.
  • Steric hindrance: The difluoroethyl group destabilizes transition states for meta substitution.
    Experimental validation involves competitive reactions with analogs (e.g., 4-methyl vs. 4-tert-butyl derivatives) to isolate steric/electronic contributions .

Q. How can computational methods predict reactivity in cross-coupling reactions involving fluorinated groups?

Methodological Answer: Density Functional Theory (DFT) simulations model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Fluorine’s electronegativity: Reduces electron density at the reaction site, slowing oxidative addition.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates.
  • Ligand design: Bulky phosphine ligands (e.g., SPhos) mitigate steric clashes with the difluoroethyl group.
    Experimental benchmarking against computed activation energies validates predictive accuracy .

Q. What contradictions exist in reported bioactivity data for structurally similar brominated fluorocompounds?

Methodological Answer: For example, 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene () shows antifungal activity against Candida albicans (MIC = 8 µg/mL), while analogs lacking the methoxy group are inactive. Contradictions arise from:

  • Lipophilicity vs. solubility: Fluorine increases membrane permeability but reduces aqueous solubility.
  • Metabolic stability: Difluoroethyl groups resist oxidative degradation compared to trifluoromethyl.
    Researchers must correlate bioactivity with LogP, polar surface area, and metabolic profiling .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry for structure-activity relationship (SAR) studies?

Methodological Answer: It serves as a scaffold for introducing fluorinated motifs into drug candidates. SAR workflows include:

  • Analog synthesis: Replace bromine with Cl, I, or pseudohalogens to assess halogen bonding.
  • Biological assays: Test derivatives against kinase targets (e.g., EGFR) to link substituent effects with inhibitory potency.
  • Metabolic studies: Use ¹⁸F-labeled analogs for PET imaging to track in vivo distribution .

Q. What safety protocols are critical for handling air-sensitive intermediates during synthesis?

Methodological Answer:

  • Storage: Use Schlenk lines or gloveboxes for moisture-sensitive reagents (e.g., FeBr₃).
  • Quenching: Neutralize excess Br₂ with Na₂S₂O₃ to prevent explosive side reactions.
  • Waste disposal: Fluorinated byproducts require specialized incineration to avoid PFAS formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Reactant of Route 2
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2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene

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